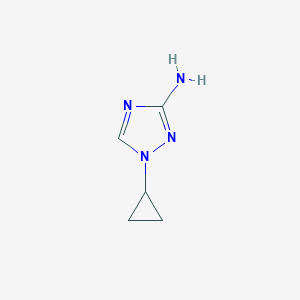

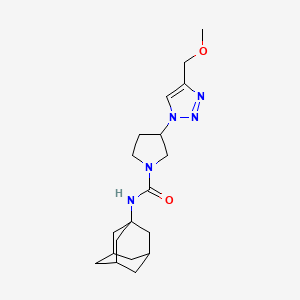

1-Cyclopropyl-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropyl-1,2,4-triazol-3-amine is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, including 1-Cyclopropyl-1,2,4-triazol-3-amine, has been a subject of extensive research . Strategies for their synthesis often involve the use of 3-amino-1,2,4-triazole . A copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates has been reported as an efficient strategy for constructing 3H-1,2,4-triazol-3-ones .Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-1,2,4-triazol-3-amine can be analyzed using various spectroscopic techniques . The parent 1H-1,2,4-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing scaffolds are complex and varied . They often involve nucleophilic attack of amidines on isocyanates and copper-promoted intramolecular N–N oxidative coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-1,2,4-triazol-3-amine can be determined using various analytical techniques . For example, 1H NMR, 13C NMR, IR, and UV spectral data can be used to describe the compounds .Aplicaciones Científicas De Investigación

- Researchers have investigated the antifungal properties of this compound. It may inhibit fungal growth by interfering with essential cellular processes. Notably, related triazoles like itraconazole, posaconazole, and voriconazole are already used clinically as antifungal agents .

- The 1,2,4-triazole core has been incorporated into antiviral agents. While specific studies on 1-Cyclopropyl-1,2,4-triazol-3-amine are limited, the broader class of triazoles has shown promise against viral infections .

- Compounds based on the 4-amino-1,2,3-triazole core have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO1). IDO1 plays a role in immune regulation, and targeting it is relevant in immuno-oncology research .

- Although not extensively studied, the triazole scaffold has been associated with anxiolytic (anxiety-reducing) and antidepressant effects. Further investigations are needed to explore this aspect .

- The 1,2,4-triazole-containing scaffolds, including 1-Cyclopropyl-1,2,4-triazol-3-amine, have attracted attention in cancer research. These compounds may exhibit antitumoral effects, although specific mechanisms require elucidation .

- Researchers have developed synthetic strategies for constructing 1,2,4-triazole-containing compounds. These scaffolds serve as valuable building blocks for drug discovery and medicinal chemistry .

Antifungal Activity

Antiviral Potential

Immuno-Oncology Research

Anxiolytic and Antidepressant Properties

Antitumoral Activity

Synthetic Strategies and Scaffold Development

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-cyclopropyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-5-7-3-9(8-5)4-1-2-4/h3-4H,1-2H2,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCOUGQDMIWSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1,2,4-triazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2645895.png)

![4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline](/img/structure/B2645897.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide](/img/structure/B2645905.png)

![ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2645907.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2645910.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)